molecular formula C18H16ClN3O3S B2511691 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline CAS No. 797799-74-7

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline

Cat. No. B2511691
CAS RN: 797799-74-7
M. Wt: 389.85
InChI Key: XXBBOSNKUBHNKP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The boron moiety can be converted into a broad range of functional groups .

Scientific Research Applications

Synthesis Techniques and Applications

Multicomponent Reactions for Heterocyclic Compound Synthesis Research demonstrates the use of multicomponent reactions involving 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine or alcohol to generate heterocyclic compounds like H-pyrazolo[5,1-a]isoquinolines under mild conditions, showcasing a pathway that could potentially be adapted for synthesizing compounds similar to the one of interest (Li & Wu, 2011).

Antibacterial and Anti-inflammatory Properties Studies on quinoline derivatives, including those attached to furan-2(3H)-ones, have shown significant anti-inflammatory and antibacterial activities, indicating potential pharmaceutical applications for related compounds. These derivatives also exhibited reduced gastrointestinal toxicity and lipid peroxidation, suggesting a favorable safety profile (Alam et al., 2011).

Catalysis in Organic Synthesis Copper(II)-catalyzed and silver(I)-catalyzed reactions have been employed for the synthesis of complex heterocycles, including the construction of quinoline derivatives through intramolecular cyclization and oxidation processes. Such methodologies are crucial for the development of novel compounds with potential biological activities (Chen & Wu, 2010).

Antitubercular Activity Research on hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through the Povarov reaction, demonstrated significant antitubercular activity. This highlights the potential of similar compounds in addressing tuberculosis and other bacterial infections (Kantevari et al., 2011).

Future Directions

The future directions in the research of this compound could involve further exploration of the protodeboronation of unactivated alkyl boronic esters , as well as the development of more efficient and environmentally friendly synthesis methods, such as the Suzuki–Miyaura coupling .

properties

IUPAC Name

2-chloro-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-11-5-6-14-12(8-11)9-13(18(19)20-14)16-10-15(17-4-3-7-25-17)21-22(16)26(2,23)24/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBBOSNKUBHNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline

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